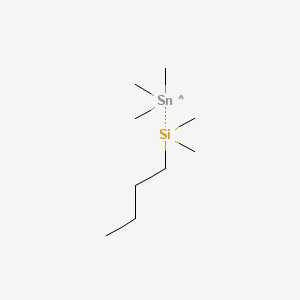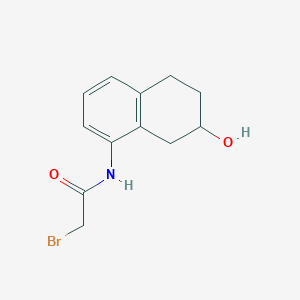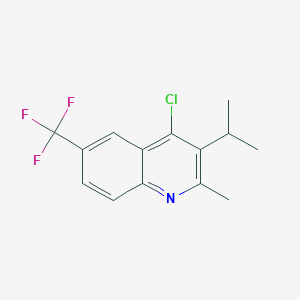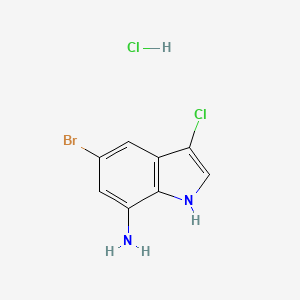
Butyldimethyl(trimethylstannyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldimethyl(trimethylstannyl)silane is an organosilicon compound that features a silicon atom bonded to a butyl group, two methyl groups, and a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyldimethyl(trimethylstannyl)silane typically involves the reaction of butyldimethylchlorosilane with trimethylstannyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions generally include low temperatures to control the reactivity of the organolithium reagent and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and safety.
化学反応の分析
Types of Reactions
Butyldimethyl(trimethylstannyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the major products.
Reduction: The major products depend on the specific reaction but can include simpler silanes.
Substitution: The products vary based on the substituent introduced but can include a wide range of organosilicon compounds.
科学的研究の応用
Butyldimethyl(trimethylstannyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which butyldimethyl(trimethylstannyl)silane exerts its effects involves the interaction of the silicon and tin atoms with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the trimethylstannyl group.
Trimethylsilyl chloride: Contains a silicon atom bonded to three methyl groups and a chlorine atom.
Triphenylsilane: Features a silicon atom bonded to three phenyl groups.
Uniqueness
Butyldimethyl(trimethylstannyl)silane is unique due to the presence of both silicon and tin atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other silanes or stannanes may not be as effective.
特性
分子式 |
C9H24SiSn |
|---|---|
分子量 |
279.08 g/mol |
InChI |
InChI=1S/C6H15Si.3CH3.Sn/c1-4-5-6-7(2)3;;;;/h4-6H2,1-3H3;3*1H3; |
InChIキー |
VMPWKRWEAAWHRD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)C.C[Sn](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)






